4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C11H19N3OS |
|---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H19N3OS/c1-8-9(2)16-11(13-8)12-6-10-7-14(3)4-5-15-10/h10H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
DHAXXCAZDUGAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CN(CCO2)C)C |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthesis Protocols
General Approach
The compound's synthesis primarily involves the formation of the thiazole ring coupled with the morpholine derivative. The key steps include:
- Formation of the thiazole core via cyclization reactions.
- Introduction of the methyl groups at positions 4 and 5 on the thiazole ring.
- Attachment of the N-[(4-methylmorpholin-2-yl)methyl] substituent at the 2-position.
Specific Synthetic Routes
Thiazole Ring Construction
The core thiazole ring can be synthesized via Hantzsch-type cyclization or Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioamides:
α-Haloketone + Thioamide → Thiazole derivative
This method is favored for its simplicity and high yield, typically conducted under reflux conditions in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
Methylation at Positions 4 and 5
Post-ring formation, methyl groups are introduced at the 4 and 5 positions through selective methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under controlled temperature to prevent over-alkylation.
Attachment of the Morpholine Moiety
The key step involves nucleophilic substitution or alkylation to attach the (4-methylmorpholin-2-yl)methyl group at the 2-position. This can be achieved via:
- Reductive amination if a suitable aldehyde or ketone precursor is available.
- SN2 reaction between a chloromethyl derivative of the morpholine and the thiazole core.
Microwave-Assisted Synthesis
Recent advances have demonstrated the efficiency of microwave irradiation to accelerate these reactions, significantly reducing reaction times and improving yields. For example, microwave-assisted cyclization and methylation steps can be performed at elevated temperatures (around 140°C) for short durations (20–30 minutes), with yields exceeding 80%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors are employed, allowing precise control over reaction parameters such as temperature, pressure, and reagent addition. This method enhances safety and scalability, especially for reactions involving hazardous reagents like methyl iodide.
Reagent and Catalyst Optimization
Industrial synthesis emphasizes the use of cost-effective and environmentally benign reagents . Catalysts such as potassium carbonate or potassium hydroxide are used to facilitate methylation, while solvents like ethanol or ethyl acetate are preferred for their recyclability.
Purification and Quality Control
Purification involves crystallization and chromatographic techniques to achieve high purity (>99%). Quality control protocols include NMR spectroscopy , mass spectrometry , and HPLC to confirm the structure and purity of the final product.
Data Table: Summary of Preparation Methods
| Method Type | Key Reactions | Reagents | Solvents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Hantzsch Cyclization | Thiazole ring formation | α-Haloketone, Thioamide | Acetonitrile, DMF | Reflux, 80–120°C | 70–85% | High efficiency, straightforward |
| Methylation | Alkylation at 4,5-positions | Methyl iodide, K2CO3 | Acetone, DMF | Room temp to 60°C | 75–90% | Selectivity for methyl groups |
| Nucleophilic Substitution | Attachment of morpholine | Chloromethyl-morpholine | DMSO, Ethanol | 100–140°C, microwave or conventional | 80–95% | Rapid, scalable |
| Microwave-Assisted Synthesis | Accelerated cyclization and methylation | Same as above | Solvent varies | 20–30 min at 140°C | >80% | Time-efficient, high yield |
Recent Research Discoveries
Recent advancements have focused on green chemistry approaches such as solvent-free microwave synthesis and catalyst-free reactions, which reduce environmental impact and improve safety profiles. For example:
- A solvent-free microwave protocol achieved the synthesis of thiazole derivatives with yields over 85% within 15–20 minutes.
- Use of ionic liquids as green solvents has shown to enhance reaction rates and selectivity.
Furthermore, computational chemistry has been employed to predict optimal reaction pathways, minimizing trial-and-error in experimental setups.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues of Thiazol-2-amine Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to chlorophenyl or benzylidene derivatives .
- Hydrogen Bonding : The morpholine oxygen and amine group in the target compound may participate in hydrogen bonding, influencing crystallinity (as seen in for related Pd complexes) .
Biological Activity
4,5-Dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of a morpholine moiety enhances its bioactivity and solubility, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 241.35 g/mol. Below is the structural representation:
| Component | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃OS |
| Molecular Weight | 241.35 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of thiazole derivatives on K562 cells (a human leukemia cell line). The results indicated that the tested compounds exhibited a dose-dependent response with IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The presence of the thiazole ring often correlates with enhanced activity against a broad spectrum of bacteria and fungi. Compounds structurally related to this compound have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity Comparison
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Molecular docking studies suggest that this compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways. The binding affinity is influenced by the structural characteristics of the morpholine and thiazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
